molecular formula C26H40N2O7 B12628120 L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine CAS No. 921934-69-2

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine

Cat. No.: B12628120
CAS No.: 921934-69-2
M. Wt: 492.6 g/mol
InChI Key: TUMMYLAWVCCAII-UGKGYDQZSA-N
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Description

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine is a structurally complex hybrid molecule combining peptide and lipid moieties. The compound features:

  • An L-alanyl residue linked via an ester bond to a modified decanoyl chain.
  • A 10-[(4-ethylbenzoyl)oxy]decanoyl group, where the decanoyl backbone is esterified with a 4-ethylbenzoyloxy group at the terminal carbon.
  • An N-methyl-L-serine residue, indicating methylation at the amino group of serine.

However, direct studies on its synthesis or bioactivity are absent in the provided evidence, necessitating comparisons with structurally or functionally analogous compounds.

Properties

CAS No.

921934-69-2

Molecular Formula

C26H40N2O7

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[10-(4-ethylbenzoyl)oxydecanoyloxy]propanoic acid

InChI

InChI=1S/C26H40N2O7/c1-4-20-13-15-21(16-14-20)26(33)34-17-11-9-7-5-6-8-10-12-23(29)35-18-22(25(31)32)28(3)24(30)19(2)27/h13-16,19,22H,4-12,17-18,27H2,1-3H3,(H,31,32)/t19-,22-/m0/s1

InChI Key

TUMMYLAWVCCAII-UGKGYDQZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. Common reagents used in these reactions include protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The incorporation of this compound into drug formulations can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Protein Carrier-Linked Prodrugs

Research has indicated that this compound can be linked to protein carriers to form prodrugs that improve the pharmacokinetic properties of therapeutic agents. For instance, studies have shown that such formulations can significantly enhance drug absorption and distribution in vivo .

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

A study highlighted that derivatives of this compound exhibited significant antioxidant activity in vitro. This suggests potential applications in nutraceuticals or as adjuncts in therapeutic formulations aimed at reducing oxidative damage .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying peptide interactions and modifications. Its unique structure allows researchers to explore how modifications affect biological activity and interaction with target proteins.

Experimental Applications

Researchers have utilized this compound in experiments designed to assess enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms .

Cosmetic Applications

Given its potential antioxidant properties, this compound may also find applications in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to penetrate biological membranes could enhance the efficacy of topical formulations.

Summary Table of Applications

Application AreaDescriptionReferences
Drug Delivery SystemsEnhances solubility and bioavailability of drugs through prodrug formation
Antioxidant PropertiesExhibits significant antioxidant activity in vitro
Biochemical ResearchUsed to study peptide interactions and enzyme kinetics
Cosmetic ApplicationsPotential use in skin protection and anti-aging formulationsUnverified

Mechanism of Action

The mechanism of action of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and protein synthesis, ultimately resulting in various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Molecular Weight (Da) Key Functional Groups Biological/Industrial Relevance References
L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine ~551.6* Peptide (alanyl, N-methyl-serine), esterified decanoyl, 4-ethylbenzoyloxy Hypothesized surfactant or drug carrier -
Sodium houttuyfonate (C₁₂H₂₃O₅SNa) 302.36 Sulfonate group, decanoyl-derived backbone Anti-inflammatory, antimicrobial
Di-rhamno-di-lipidic rhamnolipid (C₃₂H₅₈O₁₃) 649.38 Rhamnose sugars, esterified decanoic acid chains Biosurfactant, antimicrobial
Sodium decanoyl sarcosinate (C₁₃H₂₄NO₃Na) 279.34 Sarcosine (N-methyl glycine), decanoyl chain, carboxylate Surfactant, limited bioactivity

*Calculated molecular weight based on formula inferred from the compound’s name.

Key Observations :

  • Esterification patterns: The 4-ethylbenzoyloxy group distinguishes it from sodium houttuyfonate (sulfonate-modified) and rhamnolipids (sugar-linked esters) .
  • Chain length and branching: The decanoyl chain aligns with sodium houttuyfonate and rhamnolipids, but its terminal benzoyloxy group may alter solubility or membrane interaction compared to linear chains .

Bioactivity and Stability

Table 2: Bioactivity and Stability Profiles

Compound Stability Profile Reported Bioactivity References
This compound Likely stable due to N-methylation and aromatic ester Unknown; predicted antimicrobial or immunomodulatory effects based on structural analogs -
Sodium houttuyfonate Stable synthetic derivative of decanoyl acetaldehyde Anti-inflammatory, antibacterial, immune-enhancing
Di-rhamno-di-lipidic rhamnolipid Stable in biosurfactant formulations Antimicrobial, biofilm disruption
Sodium decanoyl sarcosinate Stable under pharmacopeial guidelines Mild surfactant; no significant bioactivity reported

Critical Insights :

  • N-methylation: The N-methyl group in the target compound may enhance metabolic stability compared to non-methylated peptides, similar to sarcosinate derivatives .
  • Aromatic vs. aliphatic esters: The 4-ethylbenzoyloxy group could confer rigidity or π-π stacking interactions, contrasting with the flexible aliphatic chains in rhamnolipids .
  • Synergistic effects: The combination of peptide and lipid moieties may mimic rhamnolipids’ dual functionality (surfactant + bioactivity) but with tunable specificity .

Analytical and Industrial Relevance

Analytical Challenges :

  • The target compound’s complexity requires advanced techniques like HPLC-MS/MS for purity assessment, akin to rhamnolipid characterization .
  • Quantification of trace impurities (e.g., decanoyl derivatives) may follow pharmacopeial guidelines, as seen in sodium lauroyl sarcosinate analysis .

Biological Activity

Chemical Structure and Properties

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine is a modified amino acid derivative. Its molecular formula is C26H40N2O, with a molecular weight of 492.6 g/mol. The compound features a unique structure that includes an alanyl group, a decanoyl chain, and a 4-ethylbenzoyloxy moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC26H40N2O
Molecular Weight492.6 g/mol
LogP3.5
Polar Surface Area136.23 Ų

The biological activity of this compound primarily revolves around its interactions with cellular pathways. Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties. It has been shown to modulate the activity of various enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The compound was found to reduce inflammation in animal models by decreasing the levels of prostaglandins .
  • Antioxidant Activity : In vitro studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. It was observed to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Neuroprotective Properties : Recent research indicated potential neuroprotective effects of this compound against neurodegenerative diseases. In cell culture models, it was shown to prevent apoptosis in neuronal cells exposed to oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals
NeuroprotectivePrevention of neuronal apoptosis

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